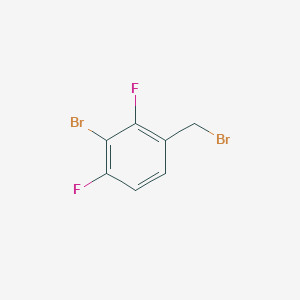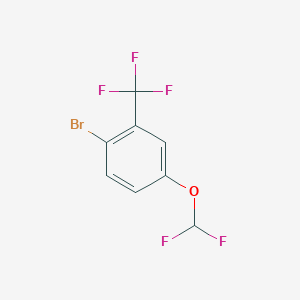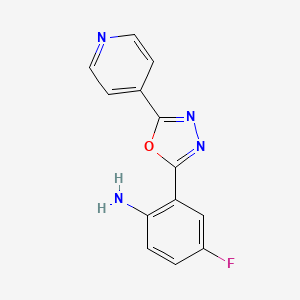
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline
説明
4-Fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline, also known as 4-F-POD, is an organic compound belonging to the class of heterocyclic compounds. It is a colorless solid with a molecular formula of C10H8FN3O2. 4-F-POD is a versatile synthetic intermediate that has been used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and other materials. The compound has also been studied for its potential biological activity, including its ability to modulate cell signaling pathways. Additionally, this paper will discuss the advantages and limitations of using 4-F-POD in laboratory experiments, and will provide a list of possible future directions for research.
科学的研究の応用
Therapeutic Potential
Compounds containing similar structures have shown a broad range of chemical and biological properties . They have been used in the development of new drugs . The derivatives of these compounds show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Anticancer Applications
1,3,4-oxadiazole derivatives have been highlighted for their anticancer potential . They work by inhibiting specific cancer biological targets, such as telomerase activity, HDAC, thymidylate synthase, and the thymidine phosphorylase enzyme .
Antimicrobial Applications
Some compounds with similar structures have been screened for their in vitro antimicrobial potential against E. coli, P. aeruginosa, S. aureus, S. pyogenes, C. albicans, A. niger, and A. clavatus .
Synthesis of Fluorinated Pyridines
Fluoropyridines, which are similar to the compound , have interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Agricultural Applications
The introduction of fluorine atoms into lead structures has been a useful chemical modification in the search for new agricultural products . Fluorine-containing substituents are most commonly incorporated to carbocyclic aromatic rings .
Radiosynthesis and Evaluation
A novel compound similar to “4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline” was synthesized and labeled with fluorine-18 (18 F), to develop a positron emission tomography (PET) tracer for in vivo visualization of LRRK2 in the brain .
特性
IUPAC Name |
4-fluoro-2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN4O/c14-9-1-2-11(15)10(7-9)13-18-17-12(19-13)8-3-5-16-6-4-8/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADGEBIPVNFCPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651088 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-2-(5-pyridin-4-YL-1,3,4-oxadiazol-2-YL)aniline | |
CAS RN |
915923-46-5 | |
| Record name | 4-Fluoro-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





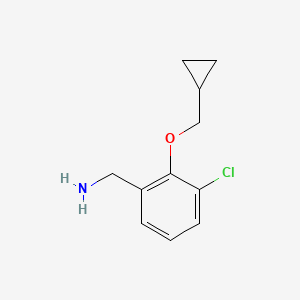

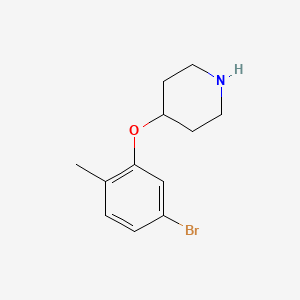

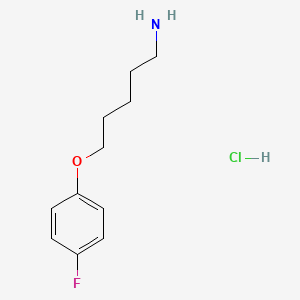
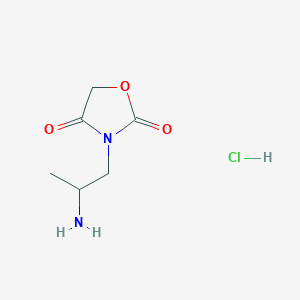
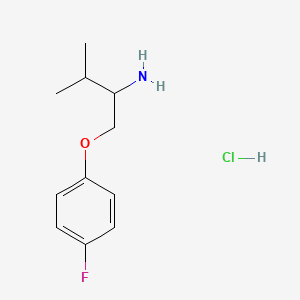
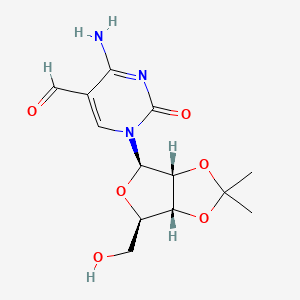
![Ethyl [(3-nitropyridin-2-yl)-amino]acetate hydrochloride](/img/structure/B1449946.png)

